molecular formula C15H21F3O2 B12815282 4-Heptyloxy-3-trifluoromethylbenzyl alcohol

4-Heptyloxy-3-trifluoromethylbenzyl alcohol

Cat. No.: B12815282
M. Wt: 290.32 g/mol
InChI Key: UCNJLSAIAPHXKJ-UHFFFAOYSA-N
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Description

4-Heptyloxy-3-trifluoromethylbenzyl alcohol is an organic compound characterized by a benzyl alcohol group substituted with a heptyloxy chain and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-heptyloxy-3-trifluoromethylbenzyl alcohol typically involves the reduction of 4-heptyloxy-3-trifluoromethylbenzoic acid. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods are designed to maximize efficiency and minimize by-products. For instance, the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas can effectively reduce the benzoic acid derivative to the desired benzyl alcohol .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting the alcohol to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 or NaBH4 in dry ether.

    Substitution: SOCl2 in the presence of pyridine.

Major Products:

    Oxidation: 4-Heptyloxy-3-trifluoromethylbenzaldehyde or 4-heptyloxy-3-trifluoromethylbenzoic acid.

    Reduction: 4-Heptyloxy-3-trifluoromethylbenzyl alkane.

    Substitution: 4-Heptyloxy-3-trifluoromethylbenzyl chloride.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 4-heptyloxy-3-trifluoromethylbenzyl alcohol serves as an intermediate for the synthesis of more complex molecules. Its unique substituents make it a valuable building block for designing novel compounds with specific properties.

Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory or immunosuppressive effects .

Industry: In materials science, the compound can be used to modify the properties of polymers and other materials, enhancing their performance in various applications.

Mechanism of Action

The mechanism by which 4-heptyloxy-3-trifluoromethylbenzyl alcohol exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties .

Comparison with Similar Compounds

  • 4-Methoxy-3-trifluoromethylbenzyl alcohol
  • 4-Ethoxy-3-trifluoromethylbenzyl alcohol
  • 4-Butoxy-3-trifluoromethylbenzyl alcohol

Comparison: Compared to its analogs, 4-heptyloxy-3-trifluoromethylbenzyl alcohol has a longer alkyl chain, which can influence its physical and chemical properties, such as solubility and melting point. The heptyloxy group may also affect the compound’s interaction with biological targets, potentially leading to different biological activities.

Properties

Molecular Formula

C15H21F3O2

Molecular Weight

290.32 g/mol

IUPAC Name

[4-heptoxy-3-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C15H21F3O2/c1-2-3-4-5-6-9-20-14-8-7-12(11-19)10-13(14)15(16,17)18/h7-8,10,19H,2-6,9,11H2,1H3

InChI Key

UCNJLSAIAPHXKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CO)C(F)(F)F

Origin of Product

United States

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